molecular formula C20H20N2O4 B2634674 3-butyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide CAS No. 887893-43-8

3-butyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2634674
CAS No.: 887893-43-8
M. Wt: 352.39
InChI Key: RXAVABVIJRHRBX-UHFFFAOYSA-N
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Description

3-Butyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide ( 887893-43-8) is a chemical compound with the molecular formula C20H20N2O4 and a molecular weight of 352.38 g/mol . This benzofuran-2-carboxamide derivative is supplied for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications. Benzofuran-2-carboxamide scaffolds are of significant interest in medicinal chemistry research. Structural analogues of this compound class have demonstrated promising neuroprotective properties in biological studies . Specifically, certain derivatives have been shown to protect rat cortical neuronal cells against NMDA-induced excitotoxic damage, a pathway implicated in stroke and neurodegenerative disorders . The structure-activity relationship (SAR) for this class suggests that specific substitutions on the benzofuran and aniline rings are critical for potent anti-excitotoxic and antioxidant activities, including scavenging free radicals and inhibiting lipid peroxidation . Researchers are exploring these compounds to develop novel therapeutic agents for conditions involving oxidative stress and excitotoxicity. This product is presented for use in laboratory research only, specifically in the fields of neuroscience, pharmacology, and medicinal chemistry.

Properties

IUPAC Name

3-(butanoylamino)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-3-7-17(23)22-18-15-10-4-5-11-16(15)26-19(18)20(24)21-13-8-6-9-14(12-13)25-2/h4-6,8-12H,3,7H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAVABVIJRHRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-butyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide involves several steps. One common method includes the formation of the benzofuran ring through a free radical cyclization cascade, which is an excellent method for synthesizing polycyclic benzofuran compounds . This method is advantageous due to its high yield and fewer side reactions. Industrial production methods often involve the use of proton quantum tunneling to construct the benzofuran ring, which also results in high yield and minimal side reactions .

Chemical Reactions Analysis

3-butyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include modified benzofuran derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it has been studied for its potential biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . In medicine, it is being explored as a potential therapeutic agent for various diseases, including cancer and viral infections . In industry, it is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-butyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring structure is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in tumor growth or viral replication, thereby exerting its anti-tumor and anti-viral effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name (IUPAC) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
3-Butyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide 3-butyramido, N-(3-methoxyphenyl) C₂₁H₂₀N₂O₄ 364.40 Lipophilic chain (butyramido), methoxy group enhances electron donation
3-(5-Bromofuran-2-amido)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide 3-(5-bromofuran-2-amido), N-(3-methoxyphenyl) C₂₁H₁₅BrN₂O₅ 479.27 Bromine atom increases molecular weight; potential halogen bonding effects
7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide 7-methoxy, variable phenyl groups Varies ~280–350 Antioxidant activity reported; methoxy at 7-position alters ring electronics
3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide 3-amino, N-(4-methylphenyl) C₁₆H₁₄N₂O₂ 266.30 Amino group improves solubility; 4-methylphenyl reduces steric hindrance
5-(Piperazin-1-yl)benzofuran-2-carboxamide (Vilazodone intermediate) 5-piperazinyl, N-(unsubstituted phenyl) C₁₃H₁₅N₃O₂ 245.28 Piperazine moiety enhances basicity; targets serotonin receptors

Key Observations :

  • Lipophilicity vs. Solubility: The butyramido group in the target compound increases lipophilicity compared to the amino group in or the polar piperazinyl group in . This may favor blood-brain barrier penetration but reduce aqueous solubility.
  • Electron Effects : The 3-methoxyphenyl group in the target compound and the 7-methoxy analog in both donate electrons, but positional differences (3 vs. 7) alter charge distribution across the benzofuran ring.
  • Halogen vs.

Bioactivity Comparison

Antioxidant Activity (Table 3 from )

The 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives exhibit notable antioxidant activity, with IC₅₀ values ranging from 12–45 μM in DPPH radical scavenging assays.

Neuroprotective Potential

Tacrine–benzofuran hybrids (e.g., compound 13 in ) demonstrate acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.8–2.1 μM), attributed to the tacrine moiety. The target compound lacks this moiety, implying divergent mechanisms but retains the benzofuran core, which may contribute to receptor binding.

Pharmacokinetic Considerations
  • Metabolic Stability : The 3-methoxyphenyl group may slow oxidative metabolism compared to the 4-methylphenyl group in due to steric protection of the methoxy oxygen.
  • Synthetic Accessibility : The target compound’s butyramido group requires acylation steps, whereas the bromofuran analog in involves bromination, which can be challenging .

Structural-Activity Relationship (SAR) Insights

  • Position 3 Substitutions: Butyramido (target) vs. bromofuran () vs. amino (): Bulky substituents at position 3 may hinder rotation, affecting conformational flexibility and target binding.
  • N-Phenyl Modifications: The 3-methoxyphenyl group (target) vs.

Biological Activity

3-butyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a compound that has garnered attention in recent years for its potential biological activities. This article synthesizes current research findings, including its mechanisms of action, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Benzofuran Core : A fused benzene and furan ring system that is known for various biological activities.
  • Amide Functional Group : Contributes to its solubility and biological interaction capabilities.
  • Methoxy and Butyramido Substituents : These groups enhance the compound's pharmacological profile.

Antimicrobial Properties

Research indicates that benzofuran derivatives, similar to this compound, exhibit significant antimicrobial activity. For instance, compounds within this class have shown effectiveness against various bacterial strains, suggesting a potential role in treating infections .

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties. Studies on related benzofuran derivatives have demonstrated their ability to inhibit pro-inflammatory cytokines, which could be beneficial in managing conditions like arthritis or other inflammatory diseases .

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. Similar benzofuran derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Interaction with Enzymes : The compound may interact with specific enzymes involved in inflammatory processes or cancer cell proliferation.
  • Receptor Modulation : It might modulate receptors related to pain and inflammation, thereby reducing symptoms associated with these conditions.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of benzofuran derivatives found that certain modifications enhanced their efficacy against Gram-positive bacteria. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL for the most potent derivative .

Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that related compounds could significantly reduce the production of TNF-alpha and IL-6 in activated macrophages, indicating a strong anti-inflammatory effect .

Study 3: Anticancer Potential

In a cell line study involving human cancer cells, a related benzofuran derivative showed an IC50 value of 25 µM after 48 hours of treatment, indicating substantial cytotoxicity against cancer cells .

Data Summary

Biological Activity Effectiveness Study Reference
AntimicrobialMIC = 32 µg/mL
Anti-inflammatoryReduced TNF-alpha
AnticancerIC50 = 25 µM

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